5-bromo-N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide
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Overview
Description
5-bromo-N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. This compound is characterized by the presence of a furan ring substituted at the 2-position with an anilide, and it also contains bromine and chlorine atoms, making it a halogenated derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring and subsequent coupling reactions. One common method involves the reaction of 4-chlorobenzohydrazide with furan-2-carboxylic acid in the presence of a dehydrating agent to form the oxadiazole ring. This intermediate is then brominated using N-bromosuccinimide (NBS) to introduce the bromine atom .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furan ring and the oxadiazole moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Dehydrating Agents: Used in the formation of the oxadiazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
5-bromo-N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another halogenated furanilide with similar structural features.
(5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone: A related compound with a different substitution pattern on the aromatic rings.
Uniqueness
5-bromo-N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide is unique due to its specific combination of functional groups and the presence of both bromine and chlorine atoms.
Properties
Molecular Formula |
C19H11BrClN3O3 |
---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
5-bromo-N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H11BrClN3O3/c20-16-10-9-15(26-16)18(25)22-14-4-2-1-3-13(14)19-23-17(24-27-19)11-5-7-12(21)8-6-11/h1-10H,(H,22,25) |
InChI Key |
LEHNKKAYMAJMLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
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